![molecular formula C15H14Cl2N2O3 B2858274 Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate CAS No. 1825528-90-2](/img/structure/B2858274.png)
Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate, also known as DCMC, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DCMC belongs to the class of compounds known as carbamates, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.
Mechanism of Action
The mechanism of action of Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate is not fully understood, but it is thought to involve the inhibition of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate may also act as a modulator of the immune system, regulating the activity of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of prostaglandin E2 production, the reduction of oxidative stress, and the modulation of the immune response. Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate is also relatively stable and can be stored for extended periods of time. However, one limitation of using Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate is its potential toxicity, which requires careful handling and disposal.
Future Directions
Future research on Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate could focus on its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Additional studies could also investigate the mechanism of action of Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate and its potential as a modulator of the immune system. Further research could also explore the potential use of Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate in combination with other drugs or therapies for enhanced therapeutic effects.
Synthesis Methods
Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzyl cyanide with ethyl cyclopropanecarboxylate in the presence of a base such as sodium hydride. The resulting product can be purified using column chromatography or recrystallization.
Scientific Research Applications
Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
properties
IUPAC Name |
ethyl 1-[[cyano-(2,3-dichlorophenyl)methyl]carbamoyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-2-22-14(21)15(6-7-15)13(20)19-11(8-18)9-4-3-5-10(16)12(9)17/h3-5,11H,2,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVJIRTUVAVUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate |
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